Cladospirone Bisepoxide Exhibits High-Yield Fermentative Production Relative to Other Fungal Metabolites
Cladospirone bisepoxide achieves a fermentation titer of up to 1.5 g/L on shake level and 1.16 g/L on bioreactor scale following medium optimization, representing a high-yield production metric for a complex fungal polyketide [1]. In contrast, many related spirobisnaphthalenes (e.g., palmarumycins C12 and C13) are typically isolated in milligram quantities from endophytic fungi, with yields often ≤100 mg/L under standard cultivation conditions [2]. This 10- to 100-fold difference in achievable production titer directly impacts the feasibility of large-scale procurement and cost per gram.
| Evidence Dimension | Fermentation titer |
|---|---|
| Target Compound Data | Up to 1.5 g/L (shake flask), 1.16 g/L (bioreactor) |
| Comparator Or Baseline | Palmarumycins C12/C13: typical yield ≤100 mg/L |
| Quantified Difference | ≥10-fold higher titer |
| Conditions | Optimized medium and fermentation conditions (Sphaeropsidales sp. F-24′707) |
Why This Matters
Higher fermentation titer reduces cost per gram and ensures supply scalability, making cladospirone bisepoxide a more practical procurement choice for studies requiring multi-gram quantities compared to low-yielding spirobisnaphthalene analogs.
- [1] Petersen F, Moerker T, Vanzanella F, Peter HH. Production of cladospirone bisepoxide, a new fungal metabolite. J Antibiot (Tokyo). 1994;47(10):1098-1103. doi:10.7164/antibiotics.47.1098 View Source
- [2] Mou Y, Zhou K, Xu D, et al. Enhancement of Diosgenin Production in Plantlet and Cell Cultures of Dioscorea zingiberensis by Palmarumycin C13 from the Endophytic fungus, Berkleasmium sp. Dzf12. Trop J Pharm Res. 2015;14(2):241-248. View Source
